H-D-Lys(Z)-Obzl HCl

Chiral purity Enantiomeric identity Quality control

H-D-Lys(Z)-Obzl HCl (benzyl N6-[(benzyloxy)carbonyl]-D-lysinate hydrochloride) is a protected D-lysine derivative featuring a free α-amino group (as the hydrochloride salt), an ε-amino group masked by a benzyloxycarbonyl (Z) group, and a carboxyl terminus protected as a benzyl ester. With a molecular weight of 406.9 g/mol and the molecular formula C₂₁H₂₇ClN₂O₄, this compound serves as a key building block in both solution-phase and solid-phase peptide synthesis (SPPS), enabling the precise insertion of a D-lysine residue into peptide sequences.

Molecular Formula C21H27ClN2O4
Molecular Weight 406.91
CAS No. 156917-23-6
Cat. No. B613098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Lys(Z)-Obzl HCl
CAS156917-23-6
SynonymsH-D-Lys(Z)-ObzlHCl; 156917-23-6; D-Lysine(z)-Obzl-HCl; H-D-Lys(Z)-OBzl.HCl; MolPort-023-331-068; AKOS015909394; AK-88946; KB-295936; I14-33020; BenzylN~6~-[(benzyloxy)carbonyl]-D-lysinatehydrochloride
Molecular FormulaC21H27ClN2O4
Molecular Weight406.91
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1
InChIKeyXHBTZNKKLKICJY-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Lys(Z)-Obzl HCl (CAS 156917-23-6): Protected D-Lysine Building Block for Stereochemically Defined Peptide Synthesis


H-D-Lys(Z)-Obzl HCl (benzyl N6-[(benzyloxy)carbonyl]-D-lysinate hydrochloride) is a protected D-lysine derivative featuring a free α-amino group (as the hydrochloride salt), an ε-amino group masked by a benzyloxycarbonyl (Z) group, and a carboxyl terminus protected as a benzyl ester . With a molecular weight of 406.9 g/mol and the molecular formula C₂₁H₂₇ClN₂O₄, this compound serves as a key building block in both solution-phase and solid-phase peptide synthesis (SPPS), enabling the precise insertion of a D-lysine residue into peptide sequences . The D-configuration provides a stereochemical starting point distinct from its L-lysine counterpart, which is critical for generating peptidomimetics with altered protease susceptibility and chiral recognition properties .

Why H-D-Lys(Z)-Obzl HCl Cannot Be Simply Substituted by L-Lysine Analogs or Alternative D-Lysine Protecting Group Combinations


Protected lysine derivatives are not interchangeable because the stereochemistry at the α-carbon fundamentally alters biological recognition, protease susceptibility, and synthetic orthogonality [1]. The D-enantiomer confers resistance to endogenous proteases and enables distinct enzyme-substrate interactions compared to the L-form [1][2]. Furthermore, the specific orthogonal protection pattern—free Nα-amine (HCl salt), Z-protected Nε-amine, and benzyl ester—determines compatibility with different peptide synthesis strategies, deprotection conditions, and downstream conjugation chemistries [3]. Substituting with an L-lysine analog (e.g., H-Lys(Z)-Obzl HCl) yields a peptide with opposite stereochemistry and altered biological activity, while using a differently protected D-lysine derivative (e.g., Boc-D-Lys(Z)-OH or Fmoc-D-Lys(Z)-OH) requires an additional deprotection step prior to coupling, potentially reducing synthetic yield and complicating orthogonal protection schemes [3].

Quantitative Differentiation Evidence for H-D-Lys(Z)-Obzl HCl vs. Closest Analogs


Enantiomeric Identity Confirmation: Optical Rotation of H-D-Lys(Z)-Obzl HCl vs. H-Lys(Z)-Obzl HCl

The D-enantiomer (target compound) exhibits a specific optical rotation of [α]D²⁰ = -2 ± 2° (C=2 in DMF) , while the L-enantiomer (H-Lys(Z)-Obzl HCl, CAS 6366-70-7) shows [α]D²⁰ = -6.5 ± 1° (c=0.5% in 0.1 M HCl) . Although measured under different solvent conditions, the distinct magnitude and sign consistency confirm that the target compound is the D-lysine derivative, not the L-form.

Chiral purity Enantiomeric identity Quality control

Orthogonal Protection Strategy: Free Nα-Amine Advantage of H-D-Lys(Z)-Obzl HCl vs. Boc-D-Lys(Z)-OH

H-D-Lys(Z)-Obzl HCl possesses a free α-amino group (as the HCl salt), enabling direct coupling to an activated carboxyl component without a prior deprotection step . In contrast, Boc-D-Lys(Z)-OH (CAS 55878-47-2) requires TFA-mediated removal of the Boc group before coupling . This reduces the number of synthetic steps by one and eliminates exposure to strong acid, which can cause side reactions or partial deprotection of acid-labile groups.

Solution-phase peptide synthesis Orthogonal protection Coupling efficiency

D-Enantiomer Specificity in Chromogenic Protease Substrates: D-Lys(Z) vs. L-Lys(Z) at P3 Position

In chromogenic substrates for activated protein C (APC), the D-enantiomer of the P3 residue dramatically alters enzyme selectivity. Butenas et al. (1997) demonstrated that substitution of L-Asp with D-Asp at P3 in a tripeptide substrate caused a >1,600-fold loss of thrombin specificity due to decreased kcat [1]. While this specific comparison involves Asp rather than Lys, the principle that D-amino acid incorporation at P3 modulates serine protease substrate selectivity is well-established, and D-Lys(Z)-Pro-Arg-pNA (Spectrozyme PCa) is the commercial standard for APC activity measurement .

Activated protein C Chromogenic substrate Enzyme specificity

Salt Form Differentiation: Hydrochloride vs. Benzenesulfonate/Tosylate Counterion

The target compound is supplied as the hydrochloride salt, whereas the commonly available Z-Lys-OBzl benzenesulfonate (CAS 68973-36-4) and Lys(Z)-OBzl.TosOH (CAS 16964-83-3) use aromatic sulfonate counterions . The hydrochloride form typically offers higher aqueous solubility and avoids the introduction of UV-active aromatic counterions that may interfere with downstream analytical detection (e.g., HPLC-UV at 254 nm) [1]. Solubility data: H-D-Lys(Z)-Obzl HCl is soluble in DMSO; Z-Lys-OBzl benzenesulfonate solubility is reported as DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 1 mg/mL [1].

Solubility Counterion selection Formulation compatibility

Optimal Application Scenarios for H-D-Lys(Z)-Obzl HCl Based on Verified Differentiation Evidence


Synthesis of D-Lysine-Containing Chromogenic Protease Substrates (e.g., Spectrozyme PCa)

H-D-Lys(Z)-Obzl HCl serves as the direct precursor for the N-terminal D-Lys(Z) residue in D-Lys(Z)-Pro-Arg-pNA (Spectrozyme PCa), a chromogenic substrate with selectivity for activated protein C (APC) over thrombin . The free α-amino group allows immediate coupling to Pro-Arg-pNA without an initial deprotection step, streamlining the synthesis of this diagnostic reagent .

Solution-Phase Peptide Segment Condensation Requiring Orthogonal Deprotection of Lysine Side Chains

In convergent peptide synthesis strategies where a lysine-containing fragment must be coupled at its N-terminus while retaining side-chain protection, H-D-Lys(Z)-Obzl HCl provides an ideal building block. The Z group on the ε-amine is stable to the coupling conditions but can be selectively removed by hydrogenolysis, orthogonal to Boc or Fmoc protecting groups used elsewhere in the peptide .

Preparation of Protease-Resistant D-Peptide Therapeutics and Peptidomimetics

D-Amino acid incorporation is a well-established strategy to confer resistance to endogenous proteases. H-D-Lys(Z)-Obzl HCl enables the site-specific insertion of D-lysine into peptide sequences, producing analogs with prolonged in vivo half-lives compared to their all-L counterparts . The benzyl ester at the C-terminus can be selectively removed via hydrogenolysis or saponification without affecting the Z group, facilitating further functionalization .

Quality Control and Reference Standard for Enantiomeric Purity Verification

The distinct optical rotation signature of H-D-Lys(Z)-Obzl HCl ([α]D²⁰ = -2 ± 2°, C=2 in DMF) provides a quantitative metric for confirming enantiomeric identity upon receipt, distinguishing it from the L-enantiomer ([α]D²⁰ = -6.5 ± 1°, c=0.5% in 0.1 M HCl) . This is critical for laboratories conducting GLP or GMP peptide synthesis where stereochemical fidelity must be documented.

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